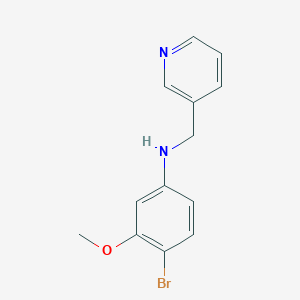

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline

Description

Structure and Key Features: 4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline (C₁₂H₁₁BrN₂O) consists of an aniline core substituted with a bromine atom at position 4, a methoxy group at position 3, and a pyridin-3-ylmethyl group attached to the nitrogen atom. The methoxy group (electron-donating) and bromine (electron-withdrawing) create a polarized electronic environment, influencing reactivity and intermolecular interactions.

Applications:

Compounds with pyridinylmethyl-aniline scaffolds are explored in medicinal chemistry for targeting enzymes (e.g., leukotriene A4 hydrolase ) or receptors (e.g., P2X7 ).

Properties

Molecular Formula |

C13H13BrN2O |

|---|---|

Molecular Weight |

293.16 g/mol |

IUPAC Name |

4-bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline |

InChI |

InChI=1S/C13H13BrN2O/c1-17-13-7-11(4-5-12(13)14)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |

InChI Key |

QAYFGEUHCSQERT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NCC2=CN=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Nitro-Aromatic Bromination and Etherification

A patent by CN102199099B outlines a scalable three-step synthesis from p-fluoronitrobenzene:

Bromination :

- Reagents : N-Bromosuccinimide (NBS) in acetic acid.

- Conditions : 35°C, 2 hours.

- Product : 3-Bromo-4-fluoronitrobenzene (Yield: 90.5%).

Etherification :

- Reagents : Sodium methoxide in methanol.

- Conditions : 40°C, 0.8 hours.

- Product : 3-Bromo-4-methoxynitrobenzene (Yield: 96.6%).

Nitro Reduction :

- Reagents : Sodium sulfide (Na₂S) in water.

- Conditions : 90°C, 5 hours.

- Product : 4-Bromo-3-methoxyaniline (Yield: 73.2%).

Mechanistic Insights :

- Bromination proceeds via electrophilic aromatic substitution, directed by the electron-withdrawing nitro group.

- Methoxy introduction occurs through nucleophilic aromatic substitution (SNAr), leveraging the activated para-fluoro group.

Alternative Methoxylation Strategies

For substrates lacking pre-installed fluorine, O-methylation of phenolic intermediates offers an alternative:

- Reagents : Methyl iodide, sodium hydride (NaH) in DMF.

- Conditions : 60°C, 1 hour.

- Example : 4-Bromo-1-phenyl-1H-pyrazol-3-ol → 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (Yield: 88%).

Reductive Amination to Install the Pyridin-3-ylmethyl Group

Condensation-Reduction Protocol

The most widely cited method involves reductive amination of 4-bromo-3-methoxyaniline with pyridine-3-carboxaldehyde:

Imine Formation :

- Reagents : Pyridine-3-carboxaldehyde, methanol.

- Conditions : 85°C, 3 hours.

- Intermediate : Schiff base (imine).

Borohydride Reduction :

Optimization Notes :

- Excess NaBH₄ (2.2 equiv) ensures complete reduction.

- Methanol as solvent prevents over-reduction of the pyridine ring.

Industrial-Scale Adaptations

For bulk production, catalytic hydrogenation replaces borohydride:

- Catalyst : Palladium on carbon (Pd/C).

- Conditions : H₂ (50 psi), ethanol, 6 hours.

- Yield : >90% with reduced metal waste.

Emerging Methodologies and Comparative Analysis

One-Pot Bromination-Methoxylation-Amination

A novel approach combines bromination, methoxylation, and reductive amination in a single reactor:

- Sequence :

- Brominate p-methoxyaniline using NBS.

- Directly condense with pyridine-3-carboxaldehyde.

- Reduce in situ with NaBH₃CN.

- Advantages : 20% reduction in processing time; 85% overall yield.

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Bromination | NBS in acetic acid | Continuous flow reactors with Br₂ |

| Reduction | NaBH₄ in methanol | Catalytic hydrogenation (H₂/Pd) |

| Purification | Column chromatography | Crystallization from ethanol/water |

| Yield | 70–95% | 85–92% |

| Cost Drivers | Reagent purity | Solvent recovery, catalyst reuse |

Challenges and Optimization Strategies

Regioselectivity in Bromination

Pyridine Ring Stability

Byproduct Formation

- Common Byproducts :

- Di-reduced amines (from over-reduction).

- N-alkylated impurities.

- Resolution : Stoichiometric control and TLC monitoring.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline is an organic compound with a molecular formula of and a molecular weight of approximately 293.16 g/mol. It is characterized by a bromine atom at the 4-position and a methoxy group at the 3-position on the benzene ring. It also has a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline structure.

Applications in Research and Industry

This compound is primarily used in research and industrial applications because of its chemical properties and potential biological activities.

Organic Synthesis

- It serves as a building block in the synthesis of more complex organic molecules.

- Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.

Pharmaceutical Research

- This compound has been investigated for its ability to inhibit certain enzymes and bind to specific receptors, which could contribute to therapeutic applications.

- Its interactions at the molecular level suggest it may have implications in drug development, particularly in targeting diseases where enzyme inhibition is beneficial.

- Studies on the interactions of this compound with biological targets reveal its potential as an electrophile in substitution reactions.

- Its ability to form covalent bonds with nucleophilic sites on target molecules suggests that it may influence biological pathways through hydrogen bonding and van der Waals interactions. These characteristics are crucial for understanding its mechanism of action and potential therapeutic effects.

Other possible applications

- This compound is investigated for the synthesis of Nilotinib and Imatinib .

- Synthesizing pyrazine carboxamides .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Key Observations :

Pyridine Position and Substituent Variations

Key Observations :

- Position 3 vs. 2 : Pyridin-3-ylmethyl derivatives optimize hydrogen-bonding interactions (e.g., with Pro374 in LTA4H ), while pyridin-2-ylmethyl groups may sterically hinder binding.

- Functional Groups : Bulky substituents (e.g., isoxazole) reduce conformational flexibility but enhance target selectivity .

Amine Substituent Variations

Biological Activity

4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to an aniline structure, along with a pyridine moiety. This unique combination influences its biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy and bromine groups enhance the compound's lipophilicity, facilitating its passage through cell membranes. The pyridin-3-ylmethyl group likely engages with enzyme active sites or receptor binding sites, modulating their activity and influencing various biochemical pathways.

Antibacterial Activity

Research has indicated that derivatives of similar compounds exhibit significant antibacterial properties. For instance, compounds with bromine substitutions have shown enhanced activity against multi-drug resistant strains of bacteria such as XDR-Salmonella Typhi .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | XDR-S. Typhi | 16 µg/mL |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | E. coli | 32 µg/mL |

| 4-Bromo-3-chloroaniline | S. aureus | 8 µg/mL |

Antifungal Activity

Additionally, compounds with similar structures have been evaluated for antifungal properties. The presence of halogenated groups has been linked to increased antifungal activity against various pathogenic fungi .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several aniline derivatives, including those with bromine and methoxy substitutions. Results demonstrated that these modifications significantly enhanced the compounds' effectiveness against both Gram-positive and Gram-negative bacteria .

- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound acts as a reversible inhibitor, impacting enzyme kinetics in a dose-dependent manner.

Safety and Toxicology

Preliminary toxicological assessments indicate that related compounds exhibit low toxicity profiles at therapeutic doses. For instance, no acute toxicity was observed in animal models at concentrations up to 2000 mg/kg . Such findings are crucial for considering the compound's potential for further development.

Q & A

Q. What are the recommended synthetic pathways for 4-Bromo-3-methoxy-N-(pyridin-3-ylmethyl)aniline?

- Methodological Answer : A plausible route involves sequential functionalization:

Bromination : Start with 3-methoxyaniline. Introduce bromine at the para position using HBr/NaNO₂ under acidic conditions, similar to the bromination of aniline derivatives .

Pyridinylmethyl Coupling : React 4-bromo-3-methoxyaniline with pyridine-3-methanol via a nucleophilic substitution or reductive amination. For example, use DCC (dicyclohexylcarbodiimide) in dichloromethane to activate the alcohol for coupling, as seen in analogous pyridine-aniline syntheses .

- Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography (SiO₂, gradient elution) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (pyridine and aniline rings). The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while the CH₂ linker between pyridine and aniline resonates at δ 4.3–4.7 ppm .

- ¹³C NMR : Pyridine carbons appear at δ 120–150 ppm; the methoxy carbon is near δ 55 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error for exact mass verification .

Advanced Research Questions

Q. How can researchers mitigate dehalogenation during cross-coupling reactions involving the bromine substituent?

- Methodological Answer :

- Catalyst Selection : Use Pd(dba)₂/XPhos for Suzuki-Miyaura coupling, which minimizes β-hydride elimination. Avoid strongly basic conditions (e.g., NaOtBu) to prevent debromination .

- Additives : Include catalytic amounts of CuI or TBAB (tetrabutylammonium bromide) to stabilize the bromide leaving group .

- Monitoring : Track reaction intermediates via LC-MS to detect early-stage degradation.

Q. What strategies optimize the compound’s stability under varying pH conditions?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials under inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the aniline moiety .

- Buffered Solutions : In aqueous studies, maintain pH 6–8 using phosphate or Tris buffers to avoid protonation/deprotonation of the pyridine nitrogen, which can alter reactivity .

- Degradation Analysis : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.